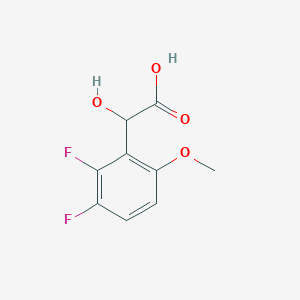![molecular formula C66H90O2 B13684711 6,6'-Dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13684711.png)
6,6'-Dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-Dioctyl-3,3’-bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core substituted with octyl and triisopropylphenyl groups, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dioctyl-3,3’-bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol typically involves multi-step organic reactions. The process begins with the preparation of the binaphthalene core, followed by the introduction of octyl and triisopropylphenyl groups through various substitution reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
化学反应分析
Types of Reactions
6,6’-Dioctyl-3,3’-bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, organometallic reagents, and catalysts like palladium on carbon are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
6,6’-Dioctyl-3,3’-bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
作用机制
The mechanism of action of 6,6’-Dioctyl-3,3’-bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3,3’-Bis(2,4,6-triisopropylphenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate
- 3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate
- 3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate
Uniqueness
6,6’-Dioctyl-3,3’-bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol stands out due to its unique combination of octyl and triisopropylphenyl groups, which confer specific physical and chemical properties. These structural features make it particularly suitable for applications in material science and organic electronics.
属性
分子式 |
C66H90O2 |
|---|---|
分子量 |
915.4 g/mol |
IUPAC 名称 |
1-[2-hydroxy-6-octyl-3-[2,4,6-tri(propan-2-yl)phenyl]naphthalen-1-yl]-6-octyl-3-[2,4,6-tri(propan-2-yl)phenyl]naphthalen-2-ol |
InChI |
InChI=1S/C66H90O2/c1-15-17-19-21-23-25-27-47-29-31-53-51(33-47)39-59(61-55(43(7)8)35-49(41(3)4)36-56(61)44(9)10)65(67)63(53)64-54-32-30-48(28-26-24-22-20-18-16-2)34-52(54)40-60(66(64)68)62-57(45(11)12)37-50(42(5)6)38-58(62)46(13)14/h29-46,67-68H,15-28H2,1-14H3 |
InChI 键 |
QZQLSELTJDAECK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC2=CC(=C(C(=C2C=C1)C3=C4C=CC(=CC4=CC(=C3O)C5=C(C=C(C=C5C(C)C)C(C)C)C(C)C)CCCCCCCC)O)C6=C(C=C(C=C6C(C)C)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


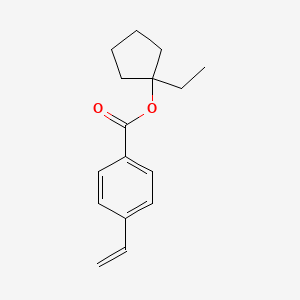
![4-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B13684629.png)

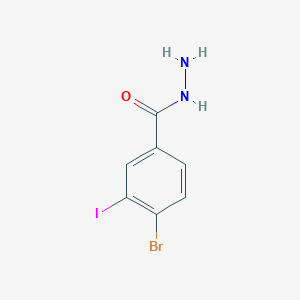
![Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride](/img/structure/B13684645.png)

![4'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13684656.png)
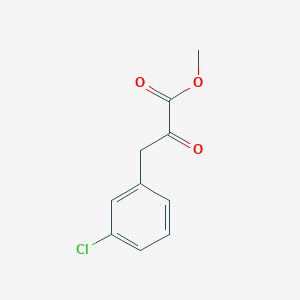
![(S)-N-[(S)-3-[4-(Benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-2-(Boc-amino)-3,3-dimethylbutanamide](/img/structure/B13684671.png)
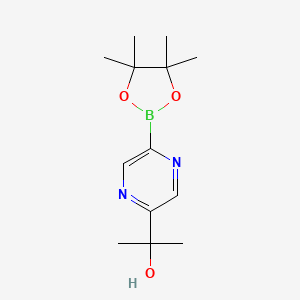
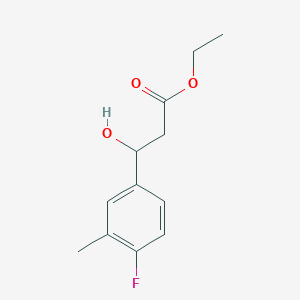
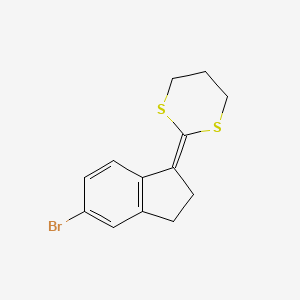
![tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13684682.png)
